molecular formula C21H33N3O2 B5962547 {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol

{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol

Cat. No. B5962547
M. Wt: 359.5 g/mol
InChI Key: FBKKHGRPQWJDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol, also known as BAPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. BAPPM is a complex molecule that is synthesized through a multi-step process, and its mechanism of action is still under investigation. In

Mechanism of Action

The mechanism of action of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol is still under investigation. However, it is believed that {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol acts as a modulator of certain receptors in the brain, such as the serotonin and dopamine receptors. {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol may also modulate the release of certain neurotransmitters, such as glutamate and GABA, which play a crucial role in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has also been shown to enhance synaptic transmission and plasticity, which are important processes for learning and memory. Additionally, {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol in lab experiments is its specificity for certain receptors in the brain. {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been shown to selectively modulate certain receptors, which makes it a valuable tool compound for studying the function of these receptors. However, one of the limitations of using {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and purification steps. This can make it difficult to obtain a high yield and purity of the final product.

Future Directions

There are several future directions for the study of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol. One direction is to investigate the potential therapeutic applications of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol in the treatment of various diseases, such as depression and anxiety. Another direction is to further investigate the mechanism of action of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol, particularly its effects on synaptic transmission and plasticity. Additionally, future studies could focus on optimizing the synthesis method of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol involves a multi-step process that includes the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with N-ethylpiperazine and acetic anhydride. The final step involves the reduction of the resulting compound with sodium borohydride to yield {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol. The synthesis of {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been investigated as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In pharmacology, {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been used as a tool compound to study the function of certain receptors in the brain. In neuroscience, {4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol has been studied for its potential role in modulating synaptic transmission and plasticity.

properties

IUPAC Name

1-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-2-22-12-14-23(15-13-22)17-20(26)24-10-8-21(18-25,9-11-24)16-19-6-4-3-5-7-19/h3-7,25H,2,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKHGRPQWJDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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